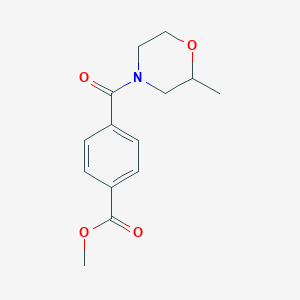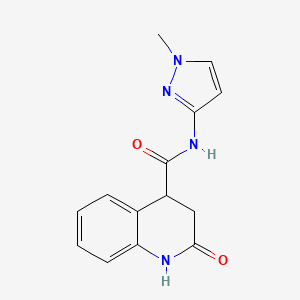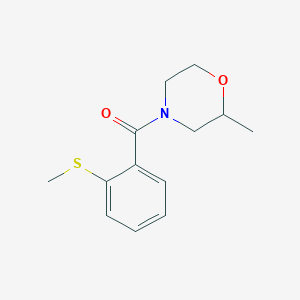![molecular formula C15H19NO2 B7492321 Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of drugs known as kappa opioid receptor agonists, which are known to produce analgesic effects.
Mecanismo De Acción
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone exerts its effects by binding to the kappa opioid receptor. The activation of this receptor produces analgesic effects and can also produce sedation and dysphoria. Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been shown to have a high affinity for the kappa opioid receptor, making it a potent agonist.
Biochemical and Physiological Effects:
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone produces a range of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and dysphoria in animal models. Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory disorders such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone in lab experiments is its potent analgesic effects. This makes it a useful tool for studying pain pathways and developing new pain medications. However, one of the limitations of using Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is its potential for producing dysphoria and sedation, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone. One area of research is the development of new pain medications based on the structure of Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone. Another area of research is the study of the kappa opioid receptor and its role in pain pathways. Additionally, Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been studied for its potential use in the treatment of inflammatory disorders, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone involves several steps. The first step involves the synthesis of 3-methoxyphenylacetic acid from 3-methoxybenzaldehyde. The acid is then converted into an acid chloride, which is then reacted with cyclopropylamine to form the desired product, Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been found to produce analgesic effects in animal models of pain. Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory disorders such as arthritis.
Propiedades
IUPAC Name |
cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-13-5-2-4-12(10-13)14-6-3-9-16(14)15(17)11-7-8-11/h2,4-5,10-11,14H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHKYIQUEZJXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)

![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)

![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)


![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)

![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)

methanone](/img/structure/B7492339.png)